molecular formula C12H14O2 B085909 Cinnamyl propionate CAS No. 103-56-0

Cinnamyl propionate

Cat. No.: B085909
CAS No.: 103-56-0
M. Wt: 190.24 g/mol
InChI Key: KGDJMNKPBUNHGY-UHFFFAOYSA-N
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Description

Cinnamyl propionate is an ester compound formed from cinnamyl alcohol and propionic acid. It is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is typically found in perfumes, cosmetics, and food products as a flavoring agent.

Mechanism of Action

Target of Action

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of this compound are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .

Mode of Action

This compound interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Biochemical Pathways

The synthesis of this compound affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .

Action Environment

The synthesis of this compound is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of this compound (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl propionate can be synthesized through the esterification of cinnamyl alcohol and propionic acid. This reaction is often catalyzed by lipases, such as Candida antarctica lipase B, in a solvent-free condition. The optimal reaction conditions include a temperature of 60°C, an acid to alcohol ratio of 1:3, and an agitation speed of 200 rpm. The highest conversion rate achieved under these conditions is approximately 87.89% after 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like lipases ensures a more environmentally friendly process, reducing the need for harsh chemicals and solvents. The reaction parameters are optimized to maximize yield and efficiency while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis, where the ester bond is broken down into cinnamyl alcohol and propionic acid. Additionally, it may undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Cinnamyl alcohol and propionic acid in the presence of a lipase catalyst.

    Hydrolysis: Acidic or basic conditions to break the ester bond.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Cinnamyl alcohol and propionic acid.

    Oxidation: Cinnamaldehyde or cinnamic acid.

    Reduction: Cinnamyl alcohol.

Scientific Research Applications

Cinnamyl propionate has diverse applications in scientific research:

Comparison with Similar Compounds

Cinnamyl propionate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate. These compounds share similar aromatic properties but differ in their esterifying acids, which result in variations in their aroma profiles and applications. For instance:

This compound stands out due to its unique combination of sweet and floral notes, making it particularly valuable in oriental fragrance formulations.

Properties

IUPAC Name

3-phenylprop-2-enyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJMNKPBUNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047607
Record name 3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-56-0
Record name Cinnamyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cinnamyl propionate and where is it found naturally?

A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []

Q2: How is this compound synthesized in a laboratory setting?

A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []

Q3: What is the safety profile of this compound for use in fragrances?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.

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